Cas no 851269-51-7 ((4-chlorophenyl)methyl(pentyl)amine)

851269-51-7 structure
Productnaam:(4-chlorophenyl)methyl(pentyl)amine
(4-chlorophenyl)methyl(pentyl)amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(4-chlorobenzyl)-N-pentylamine
- Benzenemethanamine, 4-chloro-N-pentyl-
- DTXSID801294812
- Z57327263
- EN300-11802
- CHEMBL1352545
- N-[(4-chlorophenyl)methyl]pentan-1-amine
- [(4-chlorophenyl)methyl](pentyl)amine
- AKOS000231796
- N-(4-CHLOROBENZYL)PENTAN-1-AMINE
- CS-0224161
- 851269-51-7
- MLS000772297
- G36480
- HMS2738B09
- 4-Chloro-N-pentylbenzenemethanamine
- BJB26951
- SMR000344379
- (4-chlorophenyl)methyl(pentyl)amine
-
- Inchi: InChI=1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3CopyCopied
- InChI-sleutel: RYXSGPZPYZUXCN-UHFFFAOYSA-NCopyCopied
- LACHT: CCCCCNCc1ccc(cc1)ClCopyCopied
Berekende eigenschappen
- Exacte massa: 211.1127773Da
- Monoisotopische massa: 211.1127773Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 6
- Complexiteit: 130
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- Dichtheid: 1.0±0.1 g/cm3
- Kookpunt: 282.0±15.0 °C at 760 mmHg
- Vlampunt: 124.4±20.4 °C
- Dampfdruk: 0.0±0.6 mmHg at 25°C
(4-chlorophenyl)methyl(pentyl)amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-chlorophenyl)methyl(pentyl)amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | C612465-50mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-11802-0.5g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 0.5g |
$175.0 | 2023-06-18 | |
Enamine | EN300-11802-5.0g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 5g |
$743.0 | 2023-06-18 | |
Enamine | EN300-11802-10.0g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 10g |
$1101.0 | 2023-06-18 | |
1PlusChem | 1P019OAU-100mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 100mg |
$140.00 | 2024-04-21 | |
A2B Chem LLC | AV30214-250mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 250mg |
$132.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294831-1g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 95% | 1g |
¥5990.00 | 2024-07-28 | |
Aaron | AR019OJ6-100mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 95% | 100mg |
$116.00 | 2025-02-08 | |
Aaron | AR019OJ6-50mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 95% | 50mg |
$83.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294831-50mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 95% | 50mg |
¥1497.00 | 2024-07-28 |
(4-chlorophenyl)methyl(pentyl)amine Gerelateerde literatuur
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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